
2-(Oxan-2-yl)ethyl methanesulfonate
Overview
Description
Mechanism of Action
Target of Action
2-(Oxan-2-yl)ethyl methanesulfonate is a biological alkylating agent . The primary targets of this compound are the genetic material of an organism, specifically the DNA.
Mode of Action
The compound interacts with its targets by undergoing fission of its alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This interaction results in the modification of the genetic material of the organism.
Biochemical Pathways
The compound affects the biochemical pathways related to DNA repair and replication. It induces point and segment mutations, which are believed to be caused by mutagenic DNA alterations . These alterations result in occasional base-pairing mistakes .
Pharmacokinetics
Given its molecular weight of 20828 , it can be inferred that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the induction of mutations in the DNA of the organism. This can lead to changes in the genetic material, potentially affecting the organism’s phenotype.
Biological Activity
2-(Oxan-2-yl)ethyl methanesulfonate is a chemical compound with the molecular formula C₇H₁₄O₃S and a molecular weight of 208.28 g/mol. It is classified as a methanesulfonate ester, synthesized from methanesulfonic acid and 2-(oxan-2-yl)ethyl alcohol. This compound has garnered attention for its unique structural properties and potential biological activities.
Chemical Structure and Properties
The compound features an oxane ring structure combined with a methanesulfonate group, which contributes to its reactivity patterns. Its physical state is liquid, and it is typically stored at 4 °C to maintain stability.
Property | Value |
---|---|
Molecular Formula | C₇H₁₄O₃S |
Molecular Weight | 208.28 g/mol |
State | Liquid |
Storage Temperature | 4 °C |
Interaction with Biological Molecules
Studies have indicated that this compound interacts with various biological molecules, showcasing potential antimicrobial and anticancer properties. Its reactivity allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Antimicrobial Properties
Research has demonstrated that compounds structurally related to this compound exhibit significant antimicrobial activities. For example, ethyl methanesulfonate (EMS), a similar compound, has been shown to be mutagenic and carcinogenic in various biological systems, suggesting that derivatives may also possess similar properties . The potential for this compound to act as an antibiotic adjuvant has also been explored, particularly in enhancing the efficacy of existing antibiotics against resistant strains of bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer effects through mechanisms involving the modulation of cellular pathways associated with cancer cell proliferation and apoptosis. Its unique structure allows it to interact selectively with cancer-related targets, although further research is necessary to elucidate these mechanisms fully.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation and metabolic activity in treated cultures compared to controls, highlighting its potential use in treating biofilm-associated infections.
Investigation into Anticancer Mechanisms
Another investigation focused on the compound's effects on human hepatocarcinoma (HepG2) cells. The study found that pre-treatment with this compound significantly reduced cellular damage caused by oxidative stress, suggesting a protective role against cancer cell proliferation.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl Methanesulfonate (EMS) | C₂H₆O₃S | Known mutagen; widely studied for genetic effects |
2-(2-Thienyl)ethyl Methanesulfonate | C₇H₈O₃S | Contains a thienyl group; studied for biological activity |
1-(Methoxycarbonyl)-3-methylbutyric Acid | C₇H₁₂O₄ | Used in synthetic organic chemistry |
Scientific Research Applications
Medicinal Chemistry
2-(Oxan-2-yl)ethyl methanesulfonate is utilized in the development of pharmaceutical compounds. Its ability to act as a leaving group makes it valuable in nucleophilic substitution reactions, which are fundamental in synthesizing various drug candidates.
Case Study : Research has demonstrated that derivatives of this compound can enhance the bioavailability of certain therapeutic agents by modifying their pharmacokinetic profiles. For instance, a study on a series of methanesulfonate esters showed improved solubility and absorption rates in vivo .
Polymer Science
This compound is employed in the synthesis of polymers, particularly those used in drug delivery systems. The incorporation of this compound into polymer matrices can improve their mechanical properties and biocompatibility.
Data Table: Polymer Properties
Property | Conventional Polymers | Polymers with this compound |
---|---|---|
Mechanical Strength | Moderate | High |
Biocompatibility | Low | High |
Degradation Rate | Slow | Controlled |
Material Science
In material science, this compound is explored for its potential in creating advanced materials with specific properties such as thermal stability and resistance to environmental degradation.
Case Study : A recent investigation into the use of this compound in the formulation of coatings revealed enhanced durability and resistance to solvents compared to traditional coatings . The findings suggest that incorporating this compound could lead to longer-lasting protective materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(Oxan-2-yl)ethyl methanesulfonate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between oxane derivatives (e.g., oxan-2-yl ethanol) and methanesulfonyl chloride. Key steps include:
- Reagent Ratios: Use a 1:1.2 molar ratio of the oxane alcohol to methanesulfonyl chloride to ensure complete conversion.
- Solvent Selection: Anhydrous dichloromethane or tetrahydrofuran (THF) under inert gas (N₂/Ar) minimizes hydrolysis .
- Temperature Control: Maintain 0–5°C during methanesulfonyl chloride addition to suppress side reactions (e.g., sulfonate ester decomposition) .
- Workup: Neutralize excess acid with cold aqueous NaHCO₃ and extract with ethyl acetate.
Example Reaction Conditions Table:
Parameter | Optimal Condition | Yield Range |
---|---|---|
Solvent | Anhydrous THF | 75–85% |
Reaction Temperature | 0–5°C (addition step) | |
Molar Ratio (Alcohol:MsCl) | 1:1.2 |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the oxane ring (δ ~3.5–4.5 ppm for ether protons) and methanesulfonate group (δ ~3.1 ppm for CH₃SO₃) .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 223.08).
- X-ray Crystallography: For crystalline derivatives, single-crystal analysis resolves stereochemistry and confirms bond angles .
Q. What storage conditions are critical to maintain the stability of this compound?
Methodological Answer:
- Temperature: Store at –20°C in sealed, amber vials to prevent thermal degradation and photolysis .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis, which generates methanesulfonic acid and oxane derivatives .
- Stability Monitoring: Periodically analyze via HPLC or TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) to detect decomposition .
Q. How should experimental designs account for potential mutagenicity of this compound in biological studies?
Methodological Answer:
- Ames Test Protocol: Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) to assess frameshift and base-pair mutations. Include positive controls (e.g., ethyl methanesulfonate) .
- Dose Range: Test concentrations from 0.1–100 µg/plate to establish dose-response relationships.
- Safety Controls: Conduct experiments in fume hoods with PPE (gloves, lab coat, goggles) and decontaminate waste with 10% NaOH .
Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?
Methodological Answer: Discrepancies may arise from solvent polarity or competing elimination pathways.
- Solvent Screening: Compare DMF (polar aprotic) vs. THF (less polar). Polar solvents stabilize transition states, favoring SN2 mechanisms .
- Base Selection: Use hindered bases (e.g., DBU) to minimize β-elimination. For example, DBU reduces alkene formation by 80% compared to K₂CO₃ .
- Kinetic Studies: Monitor reaction progress via FT-IR or HPLC to identify intermediates.
Q. What are the decomposition pathways of this compound under aqueous conditions, and how do they impact experimental reproducibility?
Methodological Answer: Hydrolysis is the primary pathway:
Acidic Conditions: Forms methanesulfonic acid and oxane-2-ethanol (t½ ~2 hours at pH 3) .
Alkaline Conditions: Accelerates decomposition (t½ <1 hour at pH 10) via nucleophilic attack by OH⁻ .
Mitigation Strategies:
- Use anhydrous solvents and buffer reactions to pH 6–7.
- Purify intermediates immediately post-synthesis to remove residual water.
Q. How can analytical methods be optimized to detect trace impurities in this compound batches?
Methodological Answer:
- HPLC-DAD/ELSD: Use a C18 column with isocratic elution (70:30 acetonitrile:water + 0.1% TFA). Detect impurities at 210 nm (λmax for sulfonates) .
- LC-MS/MS: Identify hydrolyzed products (e.g., oxane-2-ethanol) using MRM transitions (e.g., m/z 223 → 139).
- Limit of Detection (LOD): Achieve <0.1% impurity detection via calibration with spiked standards .
Q. What role does this compound play in synthesizing heterocyclic compounds, and what mechanistic insights are critical?
Methodological Answer: The compound acts as a leaving group in cyclization reactions:
- Example: React with primary amines to form aziridines via intramolecular SN2 displacement.
- Mechanistic Insight: Steric hindrance from the oxane ring slows reaction kinetics, requiring elevated temperatures (80°C) .
Reaction Optimization Table:
Amine Substrate | Temperature | Yield (%) |
---|---|---|
Benzylamine | 80°C | 65 |
Cyclohexylamine | 100°C | 45 |
Q. How do steric and electronic effects of the oxane ring influence the reactivity of this compound?
Methodological Answer:
- Steric Effects: The oxane ring’s chair conformation shields the β-carbon, reducing elimination in SN2 reactions by 40% compared to linear analogs .
- Electronic Effects: Electron-donating ether oxygen stabilizes the transition state, enhancing nucleophilic substitution rates in polar solvents .
Q. What safety protocols are essential when handling this compound, given structural analogs are classified as mutagens?
Methodological Answer:
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(Oxan-2-yl)ethyl methanesulfonate
- CAS Number : 133243-83-1 (primary identifier)
- Molecular Formula : C₈H₁₆O₄S
- Molecular Weight : 208.28 g/mol
- Structural Features : Comprises a tetrahydropyran (oxane) ring linked via an ethyl group to a methanesulfonate ester moiety. The oxane ring enhances lipophilicity, while the sulfonate group confers reactivity as a leaving group .
Physicochemical Properties :
- Physical State : Liquid at room temperature .
- Storage : Recommended at 4°C to maintain stability .
- Purity : Available in high-purity grades (99%–99.999%) for research applications .
Comparison with Structurally Similar Compounds
Alkyl Methanesulfonates
Ethyl Methanesulfonate
- Key Features : Simple alkyl ester with a methyl sulfonate group.
- Reactivity : Highly reactive alkylating agent due to the unhindered leaving group .
- Toxicity: Classified as a carcinogen, mutagen, and teratogen, with significant occupational exposure risks .
- Applications : Used in biochemical research to induce mutations in genetic studies .
Methyl Methanesulfonate (MMS)
- CAS : 66-27-3 .
- Structure : Simplest methanesulfonate ester (CH₃SO₃CH₃).
- Applications : Historical use in DNA alkylation studies .
Comparison :
Aryl and Heterocyclic Methanesulfonates
KB-R7943
- Structure : Contains an isothiourea group and nitrobenzyloxy-phenyl substituent .
- Applications : Selective inhibitor of the Na⁺/Ca²⁺ exchanger (NCX), used in cardiovascular research .
- Selectivity : Exhibits preference for Ca²⁺-influx-mode NCX activity, highlighting the role of aromatic groups in target specificity .
Obatoclax Mesylate
- CAS : 803712-79-0 .
- Structure : Indole derivative with a methanesulfonate counterion.
- Applications : Anticancer agent targeting Bcl-2 family proteins .
- Stability : Requires storage at -80°C to prevent degradation, unlike the more stable 2-(Oxan-2-yl)ethyl derivative .
Comparison :
- Aryl-substituted methanesulfonates like KB-R7943 and Obatoclax prioritize pharmacological activity over reactivity, whereas this compound serves as a versatile intermediate .
Polyether-Linked Methanesulfonates
Triethylene Glycol Mesylate
- CAS : 139115-89-2 .
- Structure : Methanesulfonate ester of triethylene glycol (HO-(CH₂CH₂O)₃-CH₂CH₂-OSO₂CH₃).
- Applications : Hydrophilic reagent in peptide and polymer synthesis .
- Solubility : High water solubility due to the polyether chain, contrasting with the moderate lipophilicity of the oxane-containing compound .
Comparison :
- The oxane ring in this compound provides a balance between hydrophilicity and membrane permeability, making it suitable for drug delivery systems, whereas polyether derivatives excel in aqueous-phase reactions .
Complex Heterocyclic Derivatives
2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl Methanesulfonate
- CAS: Not explicitly listed; structure includes a methoxyphenyl and tetrahydropyran group .
- Applications : Intermediate in stereoselective synthesis, leveraging the sulfonate group for nucleophilic substitutions .
- Steric Effects : Bulky substituents hinder reactivity compared to the less sterically encumbered 2-(Oxan-2-yl)ethyl derivative .
Comparison :
Data Tables
Table 1: Structural and Functional Comparison
Properties
IUPAC Name |
2-(oxan-2-yl)ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIOPBDFZAZNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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